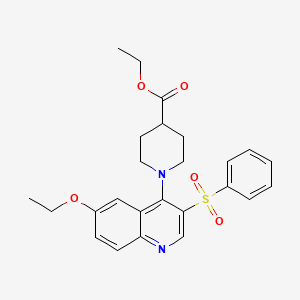

![molecular formula C19H14ClN3O2S2 B2726179 7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111184-05-4](/img/structure/B2726179.png)

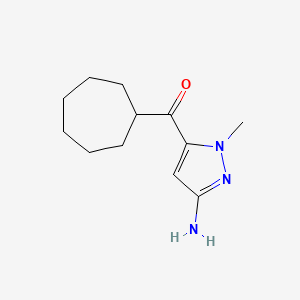

7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Quinazoline derivatives are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Molecular Structure Analysis

The molecular formula of this compound is C16H13ClN2O, with a molar mass of 284.748 g/mol . The structure consists of a quinazoline ring with a chlorine atom at position 7 and a methylbenzyl group at position 3.

Chemical Reactions Analysis

Quinazoline derivatives exhibit a wide range of biological activities, including antitumor properties. They are building blocks for approximately 150 naturally occurring alkaloids. The character of these compounds depends on the properties of substituents and their position on the cyclic structure .

Applications De Recherche Scientifique

Synthesis and Biological Activities

- Analgesic Activity : Research by Saad et al. (2011) focused on synthesizing new pyrazoles and triazoles bearing a quinazoline moiety, demonstrating the potential of these compounds for analgesic applications. This study underscores the versatility of quinazoline derivatives in medicinal chemistry (Saad, Osman, & Moustafa, 2011).

- Antimicrobial and Antioxidant Potential : Kumar et al. (2011) explored the antimicrobial and antioxidant potential of newly synthesized quinazoline-4(3H)-ones, highlighting the role of such compounds in developing new therapeutic agents (Kumar, Sharma, Kumari, & Kalal, 2011).

- Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, assessing their anti-inflammatory and analgesic activities. This research exemplifies the application of quinazoline derivatives in addressing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis and Characterization

- Heterocyclic Systems : Sunder and Peet (1979) demonstrated the synthesis of novel heterocyclic systems from isatoic anhydrides, showcasing the chemical versatility of quinazoline derivatives in creating complex molecular structures (Sunder & Peet, 1979).

- Antibacterial Evaluation : Gineinah's work (2001) on synthesizing benzotriazines with quinazoline or thiazole at the 3-position and evaluating their antibacterial activities illustrates the potential of quinazoline derivatives in developing new antimicrobial agents (Gineinah, 2001).

Mécanisme D'action

Propriétés

IUPAC Name |

7-chloro-N-[(4-methylphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2S2/c1-10-2-4-11(5-3-10)9-21-18(25)15-16-22-17(24)13-8-12(20)6-7-14(13)23(16)19(26)27-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWBESOWJMPTEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

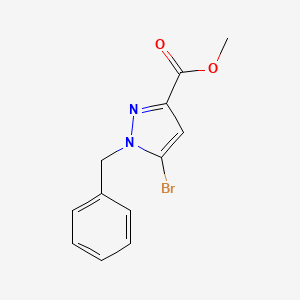

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2726107.png)

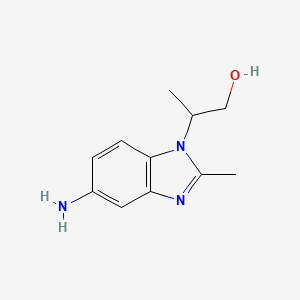

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline](/img/structure/B2726110.png)

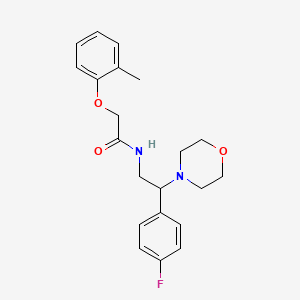

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2726112.png)

![8-butyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726115.png)

![3-[(1R,3S)-2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]propanoic acid](/img/structure/B2726117.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2726119.png)